3-Methylpiperidine-3-carbonitrile hydrochloride
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Overview
Description
3-Methylpiperidine-3-carbonitrile hydrochloride is a chemical compound with the CAS Number: 1205749-97-8 . It has a molecular weight of 160.65 and is typically in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-methyl-3-piperidinecarbonitrile hydrochloride . The InChI code is 1S/C7H12N2.ClH/c1-7(5-8)3-2-4-9-6-7;/h9H,2-4,6H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a powder and it’s stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Transformations
- 3-Methylpiperidine-3-carbonitrile hydrochloride is used in the synthesis of various complex chemical structures. For instance, in the study of fused quinoline heterocycles, 2,4-dichloroquinoline-3-carbonitrile reacted with 4-methylpiperidine to yield 2-chloro-4-(4-methylpiperidin-1-yl)quinoline-3-carbonitrile, which further underwent acid hydrolysis and other reactions to form novel compounds (Mekheimer et al., 2008). Additionally, 3-methylpiperidine and related compounds have been used to create various Mannich bases, which have significant implications in medicinal chemistry and organic synthesis (Sun, 1962).
Spectroscopic Analysis and Optical Properties
- The compound has been a subject in spectroscopic analysis studies. For example, the structural features and optical properties of related compounds like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile have been analyzed using X-ray, IR, NMR, and UV-vis spectroscopy, revealing insights into their molecular structure and behavior (Jukić et al., 2010).
Applications in Radiopharmaceuticals
- Compounds related to 3-methylpiperidine-3-carbonitrile hydrochloride have been synthesized with radiolabeling for use in pharmaceutical research. For instance, [14C]pelrinone, a potent inotropic agent, was synthesized using a method that involves reacting chloroacetic acid with [14C]sodium cyanide, demonstrating its potential in drug development and pharmacokinetic studies (Hicks & Hangeland, 1987).
Development of Novel Organic Compounds
- The compound is crucial in the development of novel organic compounds, such as the synthesis of benzimidazole derivatives from 4-amino-1H-1,5-benzodiazepine-3-carbonitrile hydrochloride, showcasing its utility in creating new chemical entities for various applications (Aotsuka et al., 1991).
Role in Corrosion Inhibition
- Derivatives of 3-methylpiperidine-3-carbonitrile hydrochloride, such as pyrazolo[3,4-b]pyridines, have been studied as potential corrosion inhibitors for mild steel, indicating its significance in material science and industrial applications (Dandia et al., 2013).
Safety And Hazards
The compound has been classified under the GHS07 category . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-methylpiperidine-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c1-7(5-8)3-2-4-9-6-7;/h9H,2-4,6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGURFPBGAFCODY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857180 |
Source
|
Record name | 3-Methylpiperidine-3-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpiperidine-3-carbonitrile hydrochloride | |
CAS RN |
1205749-97-8 |
Source
|
Record name | 3-Methylpiperidine-3-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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